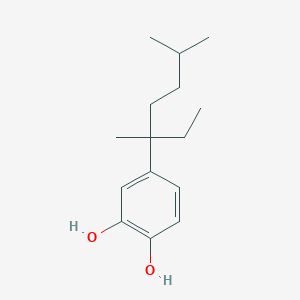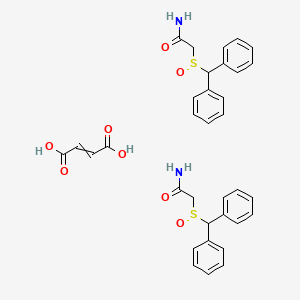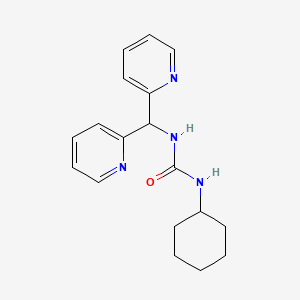![molecular formula C12H8F3N5O B14227081 N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide CAS No. 825615-94-9](/img/structure/B14227081.png)
N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide is a complex organic compound that features a benzimidazole moiety fused with a pyrazole ring and a trifluoroacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide typically involves the condensation of benzimidazole derivatives with pyrazole intermediates under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The trifluoroacetamide group is introduced through a subsequent reaction with trifluoroacetic anhydride or trifluoroacetamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the benzimidazole or pyrazole rings.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the bioactive benzimidazole moiety.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Wirkmechanismus
The mechanism of action of N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to nucleic acids and proteins, disrupting their normal function. This interaction can lead to the inhibition of key enzymes and pathways, resulting in antimicrobial, antiviral, and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A simpler compound with similar bioactive properties.
Pyrazole: Shares the pyrazole ring structure but lacks the benzimidazole and trifluoroacetamide groups.
Trifluoroacetamide: Contains the trifluoroacetamide group but lacks the benzimidazole and pyrazole rings.
Uniqueness
N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide is unique due to its combination of benzimidazole, pyrazole, and trifluoroacetamide moieties, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
825615-94-9 |
|---|---|
Molekularformel |
C12H8F3N5O |
Molekulargewicht |
295.22 g/mol |
IUPAC-Name |
N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)11(21)19-8-5-16-20-9(8)10-17-6-3-1-2-4-7(6)18-10/h1-5H,(H,16,20)(H,17,18)(H,19,21) |
InChI-Schlüssel |
LEFPPHLTWQZQEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=NN3)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine](/img/structure/B14227014.png)

![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)

![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)


